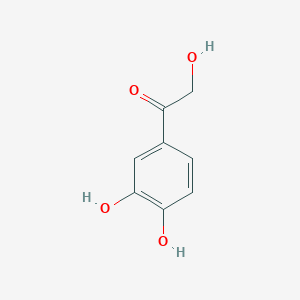

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone, a catechol ketone of significant interest in medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from structurally analogous compounds and established chemical principles to build a robust profile. This guide covers the predicted physicochemical properties, potential synthetic pathways, and likely biological activities, with a particular focus on its role as a potential modulator of adrenergic signaling pathways. Detailed experimental protocols for synthesis and analysis are proposed, alongside a discussion of its therapeutic potential, to empower researchers in drug discovery and development.

Introduction

This compound belongs to the family of dihydroxyphenyl ketone derivatives, a class of compounds that has garnered considerable attention for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The core structure, featuring a catechol ring attached to an α-hydroxy ketone moiety, bears a strong resemblance to endogenous catecholamines such as norepinephrine. This structural similarity suggests a high probability of interaction with adrenergic receptors, making it a compelling candidate for investigation in cardiovascular, neurological, and metabolic research.

This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the study of this compound. By leveraging data from closely related molecules like 3',4'-dihydroxyacetophenone and noradrenalone (2-amino-1-(3,4-dihydroxyphenyl)ethanone), we can infer key characteristics and propose robust methodologies for its synthesis and evaluation[2][3].

Physicochemical Properties

For comparative purposes, the known properties of the closely related compound, 1-(3,4-dihydroxyphenyl)ethanone (3',4'-dihydroxyacetophenone), are presented in Table 1. It is anticipated that the addition of the 2-hydroxy group in the target molecule would increase its polarity and boiling point.

Table 1: Physicochemical Properties of the Analogous Compound 1-(3,4-Dihydroxyphenyl)ethanone

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)ethanone | [2] |

| Synonyms | 3',4'-Dihydroxyacetophenone, Acetopyrocatechol | [2] |

| CAS Number | 1197-09-7 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [6] |

| Melting Point | 118 °C | [6] |

| Boiling Point | 127 °C | [6] |

| Flash Point | 193.2 °C | [6] |

| Appearance | Solid | [2] |

Synthesis and Spectroscopic Analysis

The synthesis of α-hydroxy ketones is a well-established area of organic chemistry, with several methodologies applicable to the preparation of this compound[7][8][9]. A plausible synthetic route would involve the selective oxidation of a suitable precursor, such as 1-(3,4-dihydroxyphenyl)ethanol, or the α-hydroxylation of 1-(3,4-dihydroxyphenyl)ethanone.

Proposed Synthetic Protocol: α-Hydroxylation of 1-(3,4-Dihydroxyphenyl)ethanone

This protocol is adapted from general methods for the α-hydroxylation of ketones.

Step 1: Protection of Catechol Hydroxyl Groups

-

Rationale: The phenolic hydroxyls of the catechol are sensitive to oxidation and can interfere with the α-hydroxylation reaction. Therefore, they must be protected.

-

Dissolve 1-(3,4-dihydroxyphenyl)ethanone in a suitable solvent such as dichloromethane.

-

Add a protecting group reagent, for example, benzyl bromide, in the presence of a base like potassium carbonate.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction to isolate the protected ketone.

Step 2: α-Bromination

-

Rationale: Introduction of a leaving group at the α-position is necessary for the subsequent nucleophilic substitution with a hydroxide source.

-

Dissolve the protected ketone in a solvent like diethyl ether or tetrahydrofuran (THF).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Isolate the α-bromo ketone intermediate.

Step 3: Nucleophilic Substitution

-

Rationale: Displacement of the bromide with a hydroxide ion yields the α-hydroxy ketone.

-

Dissolve the α-bromo ketone in a mixture of acetone and water.

-

Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature.

-

Monitor the reaction for the formation of the protected α-hydroxy ketone.

-

Isolate the product after an appropriate workup.

Step 4: Deprotection

-

Rationale: Removal of the protecting groups to yield the final product.

-

Dissolve the protected α-hydroxy ketone in a suitable solvent.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove benzyl protecting groups.

-

Purify the final product, this compound, using column chromatography.

Predicted Spectroscopic Data

-

¹H NMR: Aromatic protons of the catechol ring would appear in the range of 6.5-7.5 ppm. The methylene protons adjacent to the hydroxyl and carbonyl groups would likely be a singlet around 4.5-5.0 ppm. The phenolic and alcoholic protons would be observable and exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon would resonate at approximately 190-200 ppm. Aromatic carbons would be in the 110-150 ppm region, and the carbon bearing the hydroxyl group would be around 60-70 ppm.

-

IR Spectroscopy: A broad absorption band for the hydroxyl groups would be expected around 3300-3500 cm⁻¹. A strong carbonyl stretch should appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₈O₄ (168.15 g/mol ).

Potential Biological Activity and Mechanism of Action

The structural similarity of this compound to norepinephrine strongly suggests that its primary biological targets are likely to be adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine and are crucial in regulating a multitude of physiological processes[10].

Adrenergic Receptor Signaling

Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃)[10]. Ligand binding to these receptors initiates a cascade of intracellular events.

-

β-Adrenergic Signaling: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses[11][12].

-

α₁-Adrenergic Signaling: These receptors are coupled to the Gq protein. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC)[10].

-

α₂-Adrenergic Signaling: These receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels[10].

The following diagram illustrates the canonical β-adrenergic signaling pathway, a likely target for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3',4'-Dihydroxyacetophenone | 1197-09-7 | FD32742 [biosynth.com]

- 7. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1): A Key Intermediate and Norepinephrine-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1), a significant compound in the field of pharmaceutical sciences. Also known as 2-Hydroxy-3',4'-dihydroxyacetophenone and recognized as a key impurity in the synthesis of Norepinephrine, this molecule holds importance in drug manufacturing, quality control, and research. This document delves into its physicochemical properties, plausible synthetic routes, analytical characterization, potential biological significance, and its role in drug development, particularly in the context of catecholamine pharmacology.

Introduction: The Significance of a Norepinephrine-Related Compound

This compound is a catechol-containing organic compound that has garnered attention primarily due to its close structural relationship with the vital neurotransmitter and hormone, norepinephrine. Its presence as a process-related impurity in the manufacturing of norepinephrine underscores the need for a thorough understanding of its chemical and biological properties to ensure the safety and efficacy of the final drug product. Furthermore, its structural features, including the dihydroxyphenyl moiety, suggest potential intrinsic biological activities that warrant investigation.

This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and potential pharmacological relevance. By providing a detailed examination, we seek to equip researchers and drug development professionals with the foundational knowledge required for its study and management in a pharmaceutical setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical characterization. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-Hydroxy-3',4'-dihydroxyacetophenone, Norepinephrine Impurity 3 | |

| CAS Number | 29477-54-1 | |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Predicted to be an off-white to light brown solid | Analogy to related dihydroxyacetophenones |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water. | Structural analysis and data from similar compounds. |

| Melting Point | Not available. Related compounds like 3',4'-Dihydroxyacetophenone have a melting point of 118°C. | [2] |

| pKa | The phenolic hydroxyl groups are expected to have pKa values in the range of 8-10. | General pKa of phenols. |

Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and syntheses of structurally related molecules.

A likely precursor for the synthesis is 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. The introduction of a hydroxyl group at the alpha-position to the ketone can be achieved through a nucleophilic substitution reaction.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: Structure, Synthesis, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catechol-containing α-hydroxy ketone. Due to the limited direct experimental data available for this specific molecule, this document leverages established principles of medicinal chemistry and extrapolates from the known properties of its structural analogues, namely other catecholamines and hydroxyacetophenone derivatives. This guide will cover the molecule's structural features, propose a viable synthetic route, and discuss its inferred biological activities with a focus on its potential as a modulator of adrenergic pathways and as an antioxidant. Detailed experimental protocols for its synthesis and potential in-vitro evaluation are provided to facilitate further research into this promising, yet under-investigated, compound.

Introduction and Molecular Overview

This compound belongs to the family of hydroxyacetophenones and possesses a catechol moiety, a structural hallmark of many biologically active compounds, including the endogenous catecholamines (dopamine, norepinephrine, and epinephrine). The core structure consists of a benzene ring substituted with two adjacent hydroxyl groups (a catechol), a ketone, and a terminal hydroxyl group on the adjacent carbon. This combination of functional groups suggests a rich potential for biological interactions and chemical reactivity.

While its amino-substituted analogue, noradrenalone, is a known metabolite of norepinephrine, this compound remains a largely unexplored chemical entity. Its structural similarity to norepinephrine, a key neurotransmitter in the sympathetic nervous system, makes it a compelling target for investigation, particularly in the context of adrenergic receptor modulation.[1]

Physicochemical Properties and Molecular Structure

The physicochemical properties of this compound can be inferred from its constituent functional groups. The catechol and additional hydroxyl group are expected to impart significant polarity and the potential for extensive hydrogen bonding, suggesting good solubility in polar solvents.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₈O₄ | Based on chemical structure |

| Molecular Weight | 168.15 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Common for similar aromatic ketones |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) and moderately soluble in water | Presence of multiple hydroxyl groups |

| pKa | The phenolic hydroxyls will have pKa values around 9-10, typical for catechols. The alcoholic hydroxyl will be significantly less acidic. | The electron-withdrawing ketone group will slightly increase the acidity of the phenolic protons. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methylene protons adjacent to the carbonyl and hydroxyl groups would likely appear as a singlet, and the hydroxyl protons would be visible as broad singlets, exchangeable with D₂O.

-

¹³C NMR: Distinct signals would be expected for the carbonyl carbon, the carbon bearing the hydroxyl group, and the six aromatic carbons, with the oxygen-substituted carbons appearing at lower field.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretching band (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (around 1650-1680 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.15. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of water.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the protection of the catechol hydroxyls, followed by α-hydroxylation of the corresponding acetophenone, and subsequent deprotection.

start [label="1-(3,4-Dihydroxyphenyl)ethanone"]; protected [label="Protected Catechol Acetophenone"]; hydroxylated [label="α-Hydroxy Protected Acetophenone"]; final_product [label="this compound"];

start -> protected [label="Protection (e.g., Benzyl bromide, K₂CO₃)"]; protected -> hydroxylated [label="α-Hydroxylation (e.g., m-CPBA or Oxone®)"]; hydroxylated -> final_product [label="Deprotection (e.g., H₂, Pd/C)"]; }

Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of 1-(3,4-Dihydroxyphenyl)ethanone

-

To a solution of 1-(3,4-dihydroxyphenyl)ethanone (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).

-

Add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(3,4-bis(benzyloxy)phenyl)ethanone.

Step 2: α-Hydroxylation

-

Dissolve the protected acetophenone (1 equivalent) in a suitable solvent such as a mixture of THF and water.

-

Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) (1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Dissolve the α-hydroxy protected acetophenone in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates the completion of the reaction.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield this compound.

Inferred Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the well-established structure-activity relationships of catechol-containing compounds and hydroxyacetophenone derivatives.[2][3][4]

Adrenergic Receptor Interaction

The structural similarity to norepinephrine suggests that this compound may interact with adrenergic receptors (α and β). The catechol moiety is crucial for binding to these receptors. However, the replacement of the amine group in norepinephrine with a primary hydroxyl group in the target molecule is expected to significantly alter its binding affinity and functional activity (agonist vs. antagonist). It is hypothesized that the hydroxyl group may still participate in hydrogen bonding within the receptor's binding pocket, but with different geometry and electronic properties compared to the protonated amine of norepinephrine.

compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Adrenergic Receptor (α or β)"]; g_protein [label="G-Protein"]; effector [label="Effector Enzyme (e.g., Adenylyl Cyclase)"]; second_messenger [label="Second Messenger (e.g., cAMP)"]; cellular_response [label="Cellular Response"];

compound -> receptor [label="Binding"]; receptor -> g_protein [label="Activation"]; g_protein -> effector [label="Modulation"]; effector -> second_messenger [label="Production"]; second_messenger -> cellular_response [label="Signal Transduction"]; }

Hypothesized adrenergic signaling pathway.

Antioxidant Activity

The catechol group is a well-known antioxidant pharmacophore.[5] It can act as a potent free radical scavenger by donating a hydrogen atom from one of its hydroxyl groups to form a relatively stable semiquinone radical. This radical can be further oxidized to a quinone. This antioxidant potential suggests that this compound could have cytoprotective effects against oxidative stress.

Other Potential Activities

Derivatives of hydroxyacetophenone have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The specific combination of functional groups in this compound warrants investigation into these areas as well.

Proposed Experimental Workflows for Biological Evaluation

To validate the inferred biological activities, a series of in-vitro assays are proposed.

start [label="Synthesized Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor_binding [label="Adrenergic Receptor Binding Assay"]; functional_assay [label="Functional Assay (cAMP or Ca²⁺ flux)"]; antioxidant_assay [label="Antioxidant Assay (DPPH or ORAC)"]; cytotoxicity_assay [label="Cytotoxicity Assay (MTT or LDH)"]; data_analysis [label="Data Analysis and SAR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> receptor_binding; start -> antioxidant_assay; start -> cytotoxicity_assay; receptor_binding -> functional_assay; functional_assay -> data_analysis; antioxidant_assay -> data_analysis; cytotoxicity_assay -> data_analysis; }

Workflow for in-vitro biological evaluation.

Adrenergic Receptor Binding and Functional Assays

Protocol: Radioligand Binding Assay

-

Prepare cell membranes expressing the desired adrenergic receptor subtype (e.g., α₁, α₂, β₁, β₂).

-

Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Protocol: cAMP Functional Assay (for β-adrenergic receptors)

-

Culture cells expressing the β-adrenergic receptor of interest.

-

Treat the cells with varying concentrations of this compound. A known agonist like isoproterenol should be used as a positive control.

-

After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

-

Determine the EC₅₀ value (concentration for 50% of maximal response) if the compound acts as an agonist, or the IC₅₀ value if it acts as an antagonist against a known agonist.

Antioxidant Capacity Assays

Protocol: DPPH Radical Scavenging Assay

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add varying concentrations of this compound to the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied molecule with significant potential for biological activity, primarily due to its structural relationship with norepinephrine and the presence of a catechol moiety. This guide has provided a comprehensive starting point for researchers interested in exploring its properties by outlining its inferred physicochemical characteristics, a plausible synthetic route, and a rationale for its potential biological activities. The immediate priorities for future research should be the successful synthesis and purification of the compound, followed by a systematic in-vitro evaluation of its interaction with a full panel of adrenergic receptor subtypes and a quantitative assessment of its antioxidant capacity. The experimental protocols provided herein offer a clear roadmap for these initial investigations.

References

-

Mannhold, R., et al. (2003). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 17(12), 797-810. [Link]

-

Naito, Y., et al. (1991). Quantitative structure-activity relationship of catechol derivatives inhibiting 5-lipoxygenase. Chemical & Pharmaceutical Bulletin, 39(7), 1736-1745. [Link]

-

Hambardzumyan, A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Chemistry & Chemical Technology, 11(3), 351-355. [Link]

-

Disli, F., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Organic Communications, 16(1), 1-10. [Link]

-

Pihlaja, K., et al. (1995). PLS modelling of structure-activity relationships of catechol O-methyltransferase inhibitors. Journal of Molecular Structure: THEOCHEM, 337(1-2), 115-123. [Link]

-

van den Berg, T. A., et al. (2014). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 43(33), 12537-12548. [Link]

-

Deranged Physiology. (2024). Structure and function relationships of catecholamine molecules. [Link]

-

Olaru, A., et al. (2014). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Letters in Drug Design & Discovery, 11(8), 985-992. [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. PLS modelling of structure-activity relationships of catechol O-methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship of catechol derivatives inhibiting 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Natural Presence of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Technical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catechol-containing aromatic ketone, represents a molecule of significant interest due to its structural similarity to known bioactive acetophenones and catecholamines. Despite its potential, documented evidence of its natural occurrence is notably scarce in publicly available literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for its discovery and characterization. We pivot from a simple catalog of sources to a methodological roadmap, synthesizing data from structurally analogous compounds to identify promising plant genera for investigation. This document details the hypothetical biosynthesis of the target molecule, provides field-proven protocols for extraction and isolation, outlines a robust analytical workflow for its unambiguous identification, and discusses its potential biological activities. This guide is designed to equip researchers, natural product chemists, and drug development professionals with the strategy and techniques necessary to explore the presence of this elusive but potentially valuable phytochemical.

Introduction: The Case for a Molecule in Hiding

Acetophenones are a widespread class of naturally occurring phenolic compounds, with over 250 derivatives identified across more than 24 plant families and various fungi.[1][2] These molecules are not merely metabolic curiosities; they are integral to plant defense mechanisms and serve as precursors for pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3]

The subject of this guide, This compound (also known as 2-hydroxy-3',4'-dihydroxyacetophenone), possesses a compelling chemical architecture. Its 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore responsible for potent antioxidant and metal-chelating properties. However, a thorough review of the scientific literature reveals a conspicuous absence of confirmed natural sources for this specific structure.

This guide, therefore, adopts a proactive and predictive approach. By examining the established natural distribution of its closest structural relatives, we can construct a logical and scientifically-grounded search image. We will treat the molecule not as a confirmed entity to be cataloged, but as a high-potential target to be discovered. This document provides the scientific rationale and the practical tools to undertake that search.

Natural Occurrence of Structurally Related Acetophenones: A Roadmap to Discovery

While this compound remains unconfirmed, its structural isomers and precursors have been successfully isolated from numerous natural sources. The prevalence of these analogs within specific plant genera offers the most promising starting point for targeted screening. The following table summarizes the documented occurrences of key related dihydroxyacetophenones.

| Compound Name | Structure | Natural Source(s) | Plant Part(s) | Reference(s) |

| 3',4'-Dihydroxyacetophenone | 1-(3,4-Dihydroxyphenyl)ethanone | Picea glauca (White Spruce), Picea obovata (Siberian Spruce), Phellinus igniarius | Foliage, Fungi | [4][5] |

| 2',4'-Dihydroxyacetophenone | 1-(2,4-Dihydroxyphenyl)ethanone | Vincetoxicum paniculatum, Daldinia eschscholtzii, Cynanchum bungei | Roots, Fungi | [6][7] |

| p-Hydroxyacetophenone (Piceol) | 1-(4-Hydroxyphenyl)ethanone | Artemisia capillaris, Cynanchum otophyllum, Picea glauca | Whole Plant, Roots, Foliage | [8][9] |

Field-Proven Insight: The data strongly implicates the genera Picea and, notably, Cynanchum as prime candidates for investigation. The genus Cynanchum is particularly rich in diverse acetophenone derivatives and C21 steroids, indicating a robust and versatile biosynthetic machinery for producing such phenolic compounds.[10][11] Researchers should prioritize screening species from these genera in the search for this compound.

Hypothetical Biosynthesis: From Shikimate to the Final Hydroxylation

The biosynthesis of acetophenones in plants is rooted in the shikimate pathway, which provides the essential aromatic amino acid precursor, L-phenylalanine.[12] From there, a multi-step enzymatic cascade, analogous in part to fatty acid degradation, shortens the carbon side chain to yield the characteristic acetophenone skeleton.[8][12]

We propose a hypothetical biosynthetic pathway for this compound, culminating in a final, critical enzymatic transformation:

-

Shikimate Pathway: The pathway begins with phosphoenolpyruvate (PEP) and erythrose 4-phosphate, leading to chorismate and ultimately L-phenylalanine .

-

Phenylpropanoid Pathway Entry: Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-Cinnamic acid .

-

β-Oxidative Chain Shortening: A series of enzymatic reactions (hydration, oxidation, thiolysis) shortens the three-carbon side chain of cinnamic acid (likely as its CoA ester) by two carbons, yielding an acetyl-CoA derivative.

-

Formation of the Precursor: This process, along with subsequent modifications, leads to the formation of 3',4'-Dihydroxyacetophenone , a known natural product.[5]

-

Final Hydroxylation (Hypothesized): The crucial, final step is the regioselective hydroxylation of the acetyl methyl group of 3',4'-Dihydroxyacetophenone. This reaction would be catalyzed by a specific hydroxylase , likely a cytochrome P450 monooxygenase, to yield the target molecule, This compound .

Caption: Hypothetical biosynthesis of this compound.

Protocol for Extraction and Isolation from a Candidate Source

This protocol describes a robust, multi-stage process for the extraction and isolation of polar phenolic compounds, including potentially this compound, from a candidate plant source such as the roots of Cynanchum stauntonii.

Causality Statement: The choice of a sequential extraction with solvents of increasing polarity (from n-hexane to ethyl acetate to methanol) is a cornerstone of natural product chemistry. This method, known as fractionation, systematically separates compounds based on their solubility. Non-polar compounds (lipids, waxes) are removed first by hexane, followed by compounds of intermediate polarity (many phenolics, flavonoids) in the ethyl acetate fraction, and finally the most polar compounds (glycosides, polar phenolics) in the methanol fraction. This systematic separation is critical for reducing the complexity of the extract, which simplifies subsequent chromatographic purification and increases the likelihood of isolating the target compound.

Protocol: Extraction and Fractionation

-

Material Preparation:

-

Air-dry the roots of Cynanchum stauntonii in the shade until brittle.

-

Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder.

-

-

Initial Maceration:

-

Macerate 1 kg of the powdered root material in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude ethanol extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform sequential liquid-liquid partitioning by extracting three times with 500 mL of n-hexane. Combine the n-hexane layers (Fraction A: Non-polar).

-

Next, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers (Fraction B: Medium-polar). This is the most likely fraction to contain the target compound.

-

The remaining aqueous layer constitutes Fraction C (Polar).

-

Concentrate each fraction (A, B, and C) to dryness in vacuo.

-

-

Column Chromatography of the Target Fraction (Fraction B):

-

Prepare a silica gel (70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) packed using a slurry method with n-hexane.

-

Adsorb 10 g of the dried Fraction B onto 20 g of silica gel and load it carefully onto the top of the prepared column.

-

Elute the column using a step-gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), 100% ethyl acetate, and finally ethyl acetate:methanol mixtures (e.g., 9:1, 1:1 v/v).

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) and visualizing under UV light (254 nm and 365 nm) and with a vanillin-sulfuric acid staining reagent.

-

Pool fractions with similar TLC profiles for further purification.

-

-

Preparative HPLC for Final Purification:

-

Subject the pooled, promising fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to achieve high-resolution separation and isolate the pure compound.

-

Analytical Workflow for Identification and Quantification

Unambiguous identification of a novel natural product requires a multi-faceted analytical approach. A standard workflow combines chromatographic separation with spectroscopic analysis to determine purity, structure, and quantity.

Caption: A standard analytical workflow for natural product discovery.

Protocol: HPLC-DAD Method for Detection and Quantification

This protocol is adapted from established methods for analyzing dihydroxyacetophenones and serves as a robust starting point.[7][13]

-

Instrumentation and Conditions:

-

System: HPLC system with a Diode Array Detector (DAD) or UV detector, pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Start with 10% B, increase linearly to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at 280 nm, a common wavelength for phenolic compounds. Acquire full spectra (200-400 nm) with the DAD to determine the absorbance maximum (λmax) of the target peak.

-

-

Sample and Standard Preparation:

-

Sample: Dissolve the dried extract or purified fraction in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Standard (if synthesized/available): Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

-

Analysis and Identification:

-

Inject the sample and compare the retention time and UV spectrum of the peak of interest with the reference standard.

-

For unambiguous confirmation, collect the peak fraction and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS) . The expected [M-H]⁻ ion in negative ESI mode would be m/z 167.03. Further fragmentation (MS/MS) can confirm the structure.

-

For complete structural elucidation of a novel compound, isolation of several milligrams is required for Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Potential Biological Activities and Therapeutic Significance

The therapeutic potential of this compound can be inferred from its key structural features.

-

Antioxidant Activity: The catechol ring is a powerful hydrogen-donating system, capable of scavenging a wide range of reactive oxygen species (ROS). This is a well-documented property of catechol-containing compounds.[14] We hypothesize that the title compound will exhibit potent activity in assays such as DPPH and ABTS radical scavenging.

-

Anti-inflammatory Effects: Many natural acetophenones, particularly those with hydroxyl substitutions, demonstrate significant anti-inflammatory activity.[1][15] This is often achieved through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as NF-κB.

-

Other Potential Activities: Given the structural similarity to adrenergic neurotransmitter metabolites, exploring interactions with adrenergic receptors or enzymes involved in catecholamine metabolism (e.g., COMT) could be a fruitful line of inquiry.

Conclusion and Future Directions

The discovery of novel bioactive molecules from natural sources is a critical endeavor in drug development. While this compound has yet to be formally reported as a natural product, a compelling, evidence-based case can be made for its existence, particularly within plant genera like Cynanchum and Picea. Its potential as a potent antioxidant and anti-inflammatory agent underscores the importance of its discovery.

The immediate priorities for future research are clear:

-

Targeted Screening: Employ the analytical methods outlined herein to systematically screen extracts from candidate species.

-

Biosynthetic Enzyme Discovery: Once the compound is identified, work to isolate and characterize the specific hydroxylase responsible for its synthesis.

-

Pharmacological Validation: Upon successful isolation or synthesis, conduct a thorough in-vitro and in-vivo evaluation of its biological activities to confirm the hypothesized therapeutic potential.

This guide provides the strategic and technical foundation for these next steps, paving the way for the potential discovery of a new and valuable natural product.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-dihydroxyacetophenone, 1197-09-7 [thegoodscentscompany.com]

- 5. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

A-Technical-Guide-to-the-Biological-Activity-of-1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Abstract

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catecholamine derivative, is a molecule of significant interest due to its structural similarity to endogenous neurotransmitters and its potential as a versatile therapeutic agent. This technical guide provides a comprehensive analysis of its core biological activities, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. We delve into the underlying molecular mechanisms, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to support the scientific claims. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and a practical framework for the investigation of this and similar dihydroxyphenyl derivatives.

Introduction and Chemical Profile

This compound, also known as noradrenaline ketone or 3,4-dihydroxy-ω-hydroxyacetophenone, is a phenolic compound characterized by a catechol ring (a 3,4-dihydroxyphenyl group) attached to a hydroxyethanone moiety. This structure is a ketone derivative of the critical neurotransmitter norepinephrine[1]. The presence of the catechol group is a key determinant of its biological activity, particularly its potent antioxidant capabilities[1][2].

Chemical Structure:

The structural relationship to norepinephrine suggests potential interactions with adrenergic pathways, while the dihydroxyphenyl moiety confers strong radical-scavenging and metal-chelating properties[1][2]. These characteristics form the basis for its diverse biological effects, which are explored in detail throughout this guide.

Core Biological Activities and Mechanisms

The primary biological activities of this compound stem from its chemical structure, which allows it to participate in various redox and signaling pathways.

Antioxidant Activity

Dihydroxyphenyl derivatives are well-established as potent antioxidants[3]. The mechanism is multifaceted, involving direct neutralization of free radicals and modulation of endogenous defense systems[2][4].

2.1.1 Mechanism of Action: Radical Scavenging and Metal Chelation

The core of its antioxidant capacity lies in the catechol structure. The two hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide anion and hydroxyl radicals. This action terminates damaging oxidative chain reactions[2][4]. The resulting radical form of the compound is stabilized by resonance, rendering it relatively non-reactive.

Furthermore, the ortho-dihydroxy configuration is a key structural feature for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺)[2]. By sequestering these ions, it prevents their participation in the Fenton and Haber-Weiss reactions, which are major cellular sources of highly damaging hydroxyl radicals[2].

The diagram below illustrates the dual antioxidant mechanism of this compound.

Caption: Dual antioxidant mechanisms of the compound.

2.1.2 Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the in vitro antioxidant capacity of a compound. It relies on the ability of the antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

-

Rationale: The DPPH assay is chosen for its simplicity, stability of the radical, and high reproducibility, making it an excellent primary screening tool for antioxidant potential[6].

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH working solution by dissolving DPPH powder in methanol or ethanol. This solution should be freshly made and protected from light[5][6].

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox)[7].

-

-

Assay Procedure (96-well plate format):

-

Incubation & Measurement:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % RSA against the compound concentrations and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Dihydroxyphenyl compounds have shown significant anti-inflammatory effects by modulating key inflammatory pathways[3][8].

2.2.1 Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways in immune cells like macrophages, leading to the production of pro-inflammatory mediators. A central pathway is the Toll-like Receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB[9]. Activated NF-κB translocates to the nucleus and induces the expression of genes for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8][9].

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of NF-κB and MAPK, thereby reducing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines[9].

Caption: Inhibition of the LPS-induced inflammatory pathway.

2.2.2 Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent[10][11].

-

Rationale: Macrophages (like the RAW 264.7 cell line) are central to the inflammatory response. LPS is a potent activator of these cells, and the inhibition of NO production is a reliable indicator of anti-inflammatory potential[10][12].

-

Step-by-Step Protocol:

-

Cell Culture:

-

Treatment:

-

Griess Assay:

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration[11].

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

-

Calculate the percentage inhibition of NO production compared to the LPS-only control.

-

-

Cell Viability (Crucial Control):

-

Concurrently, perform a cell viability assay (e.g., MTT assay) on cells treated with the compound under the same conditions but without LPS stimulation. This is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to cytotoxicity[3][10].

-

-

Neuroprotective Activity

Oxidative stress and excitotoxicity are major contributors to the pathogenesis of neurodegenerative diseases[13][14]. The antioxidant properties of this compound make it a promising candidate for neuroprotection.

2.3.1 Mechanism of Action: Combating Oxidative Stress and Excitotoxicity

The neuroprotective effects are closely linked to the compound's antioxidant capabilities. In the brain, high metabolic activity leads to significant ROS production. By scavenging these free radicals, the compound can protect neurons from oxidative damage to lipids, proteins, and DNA[13]. Studies on similar polyphenols have shown they can reduce neuronal cell death in models of neurotoxicity[15][16].

Furthermore, some neuroprotective compounds can modulate signaling pathways that enhance neuronal survival, such as the ERK-CREB pathway, which is involved in learning, memory, and neuronal resilience[13][14].

Summary of Quantitative Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from structurally similar dihydroxyphenyl and acetophenone derivatives provide a strong basis for its expected potency.

| Biological Activity | Assay | Test System | Expected Potency | Reference Compounds |

| Antioxidant | DPPH Radical Scavenging | In vitro chemical assay | High (Low µM IC50) | (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone showed potent activity[17][18]. |

| Anti-inflammatory | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | Moderate to High | Dihydroxy flavones and acetophenones effectively inhibit NO and cytokine production[8][19]. |

| Neuroprotection | Glutamate/NMDA toxicity | Primary cortical neurons | Potentially High | Chromene derivatives with similar structures show potent neuroprotection[13][14]. |

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, primarily driven by its potent antioxidant and anti-inflammatory properties. Its structural features, particularly the catechol moiety, enable it to effectively neutralize reactive oxygen species and inhibit key inflammatory pathways. The experimental protocols detailed in this guide provide a robust framework for quantifying these activities and elucidating the underlying mechanisms.

Future research should focus on:

-

Quantitative In Vitro Profiling: Systematically determining the IC50/EC50 values of this specific compound in a wide range of antioxidant, anti-inflammatory, and neurotoxicity assays.

-

Mechanism of Action Studies: Utilizing techniques like Western blotting and qPCR to confirm the modulation of specific targets within the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Progressing to animal models of inflammation, oxidative stress, and neurodegeneration to validate the in vitro findings and assess the compound's pharmacokinetic and safety profile.

This comprehensive approach will be critical in translating the promising biochemical properties of this compound into tangible therapeutic applications.

References

- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.

- Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual.

- G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104.

- ResearchGate. Antioxidant Assays.

- Zen-Bio, Inc. DPPH Antioxidant Assay Kit.

- Kim, H. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry.

- Hedl, M., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules.

- Su, J. H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.

- Kamalakannan, P., & Subramanian, V. (2012). Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved. Journal of Pharmacy Research.

- BenchChem. (2025). The Diverse Biological Activities of Dihydroxyphenyl Ketone Derivatives: An In-depth Technical Guide.

- Machacek, T. (2017). How much LPS should I use to trigger NO production in mice?. ResearchGate.

- Nishida, E., et al. (2000). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology.

- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.

- BenchChem. (2025). In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers.

-

Taslimi, P., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie. Available from: [Link]

-

Czerwińska, M. E., et al. (2012). Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. Planta Medica. Available from: [Link]

- Kamalakannan, P., & Subramanian, V. (2012). Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. ResearchGate.

- Adwas, A. A., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules.

- Taslimi, P., et al. (2012). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate.

- Nar, M., et al. (2013). (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives as carbonic anhydrase isoenzymes inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Jo, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules.

- González-Correa, J. A., et al. (2022). Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. Nutrients.

-

González-Correa, J. A., et al. (2022). Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio. Nutrients. Available from: [Link]

-

Jo, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules. Available from: [Link]

- Chen, Z., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.

- Zamilpa, A., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules.

- BenchChem. (2025). The Antioxidant Profile of 3,4'-Dihydroxyflavone: A Technical Guide to its Core Mechanisms.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPEGAL): Nomenclature, Metabolism, and Analysis

Executive Summary

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a critical, yet often overlooked, intermediate in catecholamine metabolism. Known more commonly by its synonym 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), this reactive aldehyde is the direct product of norepinephrine and epinephrine deamination by monoamine oxidase (MAO).[1][2][3] Its position at a metabolic crossroads, leading to either a reduced alcohol or an oxidized carboxylic acid, makes it a key regulator of catecholamine breakdown.[2][4][5] Furthermore, a growing body of evidence implicates DOPEGAL as a neurotoxic agent, with its accumulation linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6][7][8] This guide provides an in-depth overview of DOPEGAL's chemical identity, its complex biological roles, and a detailed protocol for its indirect quantification in biological samples, serving as a vital resource for researchers in neurobiology and drug development.

Nomenclature and Physicochemical Properties

The compound is known by several names in scientific literature, which can be a source of confusion. The table below consolidates its nomenclature and key chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | (3,4-Dihydroxyphenyl)(hydroxy)acetaldehyde | [2] |

| Primary Synonym | 3,4-Dihydroxyphenylglycolaldehyde | [1][2][9] |

| Acronym | DOPEGAL, DOPGAL, DHPGALD | [2] |

| Other Names | 3,4-Dihydroxymandelaldehyde (DHMAL), Norepinephrine aldehyde, Noradrenaline aldehyde | [2] |

| CAS Number | 13023-73-9 | [2][9] |

| PubChem CID | 151725 | [2] |

| Molecular Formula | C₈H₈O₄ | [2][9] |

| Molar Mass | 168.15 g·mol⁻¹ | [2][9] |

Biogenesis and Metabolic Fate

DOPEGAL does not act as a classical signaling molecule but rather as a transient, high-energy intermediate. Its significance is defined by the enzymatic processes that create and consume it.

Formation from Catecholamines

DOPEGAL is formed intraneuronally from the oxidative deamination of norepinephrine (noradrenaline) and epinephrine (adrenaline) by the enzyme monoamine oxidase (MAO), primarily the MAO-A isoform, which is located on the outer mitochondrial membrane.[1][8][10] This initial step converts the primary amine group of the catecholamine into a reactive aldehyde.

The Critical Metabolic Juncture

Once formed, DOPEGAL is immediately metabolized via one of two competing enzymatic pathways. The balance between these pathways is crucial, as it dictates the final metabolic products and mitigates the potential toxicity of the aldehyde itself.[4][6]

-

Reductive Pathway (Major Route): Aldehyde reductase (ALR) and aldose reductase (AR) rapidly convert DOPEGAL to its corresponding alcohol, 3,4-dihydroxyphenylglycol (DHPG).[2][4][5] In sympathetic neurons, this is the predominant metabolic route, making DHPG the major downstream metabolite of norepinephrine.[4][5]

-

Oxidative Pathway (Minor Route): Aldehyde dehydrogenase (ALDH) enzymes oxidize DOPEGAL to form 3,4-dihydroxymandelic acid (DHMA).[2][4][6] Under normal physiological conditions, this is a minor pathway. However, if aldehyde reductase activity is inhibited, the flux can be shunted towards DHMA production.[4]

The preference for the reductive pathway is attributed to the presence of the β-hydroxyl group on the side chain of norepinephrine and epinephrine, which favors reduction by ALR/AR over oxidation by ALDH.[10]

Sources

- 1. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 3. Neurotoxicity of MAO metabolites of catecholamine neurotransmitters: role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of aldehyde/aldose reductase inhibition on neuronal metabolism of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-Dihydroxyphenylglycolaldehyde (Dopegal) [lgcstandards.com]

- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (Arterenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Arterenone, a Key Norepinephrine Metabolite and Bioactive Ketone

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known by its trivial names Arterenone or Noradrenaline Ketone, is a catecholamine derivative of significant interest in pharmacology and medicinal chemistry. As a primary metabolite of the essential neurotransmitter and hormone norepinephrine, it occupies a critical junction in catecholamine metabolism. Its structure, featuring a catechol ring and an α-hydroxy ketone moiety, suggests a rich potential for biological activity, spanning from receptor modulation to potent antioxidant effects.

This technical guide provides a comprehensive review of Arterenone, consolidating current knowledge on its synthesis, physicochemical properties, and biological significance. We delve into detailed experimental protocols, explain the scientific rationale behind methodological choices, and propose avenues for future research. This document is designed to serve as a foundational resource for professionals engaged in drug discovery, neuropharmacology, and antioxidant research, enabling a deeper understanding and exploration of this multifaceted molecule.

I. Chemical Properties and Synthesis

Arterenone's chemical identity is rooted in its catechol structure, which is highly susceptible to oxidation, and the reactive α-hydroxy ketone group. Understanding its synthesis is fundamental for any research endeavor, as the purity and characterization of the compound underpin the validity of all subsequent biological assays.

Physicochemical Properties

A summary of Arterenone's key properties is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Arterenone, Noradrenaline Ketone, Noradrenalone | PubChem[1] |

| CAS Number | 499-61-6 | PubChem[1] |

| Molecular Formula | C₈H₈O₄ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Melting Point | 235 °C (decomposition) | LookChem[2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| pKa | 7.89 ± 0.20 (Predicted) | LookChem[2] |

Note: Some properties are predicted and should be confirmed experimentally.

Synthetic Pathway: A Two-Step Approach

The synthesis of Arterenone is not widely published as a standalone procedure but can be effectively adapted from patent literature focused on the industrial production of norepinephrine, where its amino-precursor is a key intermediate. The proposed pathway involves a Friedel-Crafts-type acylation followed by hydrolysis.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established chemical principles and patent literature.

Step 1: Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Precursor)

-

Rationale: This step utilizes a Lewis acid-catalyzed Friedel-Crafts acylation. Zinc chloride activates the catechol ring, making it susceptible to electrophilic attack by an activated glycine derivative. 1,2-dichloroethane is chosen as a non-polar solvent suitable for this reaction type.

-

Procedure:

-

To a reaction vessel containing 1,2-dichloroethane, add zinc chloride (catalyst) and cool the mixture to 10-15 °C with stirring.

-

Add catechol in batches, ensuring the temperature remains stable. Continue stirring for 30 minutes.

-

Heat the mixture to 70 °C.

-

Prepare a solution of glycine in 1,2-dichloroethane and add it dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-20 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid. Stir for 2-3 hours.

-

Filter the resulting solid. Neutralize the solid with an aqueous solution of sodium bicarbonate to a pH of ~6.7-7.0.

-

Filter, wash with water, and dry the solid to yield the product, 2-amino-1-(3,4-dihydroxyphenyl)ethanone.

-

Step 2: Hydrolysis to this compound (Arterenone)

-

Rationale: The amino group of the precursor is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation for converting primary amines to alcohols.

-

Procedure:

-

Dissolve the precursor from Step 1 in dilute sulfuric or hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This forms the diazonium salt intermediate.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

-

Gently warm the solution to room temperature and then heat to 50-60 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes.

-

Once gas evolution ceases, cool the reaction mixture.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Arterenone.

-

II. Analytical Characterization

Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized Arterenone before its use in biological assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the catechol ring (typically between 6.5-7.5 ppm), a singlet for the methylene protons adjacent to the carbonyl and hydroxyl groups, and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).

-

13C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals will include those for the carbonyl carbon (~190-200 ppm), the carbons of the dihydroxyphenyl ring (~110-150 ppm), and the methylene carbon (~60-70 ppm)[3].

-